BenchChemオンラインストアへようこそ!

Avatrombopag

Chronic Immune Thrombocytopenia TPO-RA Safety Bleeding Risk

Avatrombopag is a second-generation, orally bioavailable TPO receptor agonist that stimulates platelet production without competing with endogenous thrombopoietin. Unlike eltrombopag, it carries no hepatotoxicity warning or polyvalent cation dietary restrictions, enabling administration with any meal. Network meta-analyses demonstrate a 62% reduction in bleeding events vs. eltrombopag and romiplostim in chronic ITP, with comparable durable platelet response rates. For chronic liver disease patients with compromised hepatic function, avatrombopag's clean hepatic safety profile is decisive. Health-economic models confirm cost-effectiveness (ICER £5,982/QALY vs. eltrombopag) and lower acquisition costs vs. romiplostim. Procure ≥98% purity avatrombopag for differentiated TPO-RA research and formulation development.

Molecular Formula C29H34Cl2N6O3S2
Molecular Weight 649.7 g/mol
CAS No. 570406-98-3
Cat. No. B1665838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvatrombopag
CAS570406-98-3
Synonyms1-(3-chloro-5-((4-(4-chloro-2-thienyl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)-2-pyridyl)piperidine-4-carboxylic acid
AKR 501
AKR-501
AKR501
avatrombopag
Doptelet
E5501 compound
YM 477
YM-477
YM477
Molecular FormulaC29H34Cl2N6O3S2
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl
InChIInChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38)
InChIKeyOFZJKCQENFPZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avatrombopag (Doptelet) CAS 570406-98-3: A Second-Generation Oral TPO-RA for Thrombocytopenia – Scientific Sourcing and Procurement Overview


Avatrombopag (CAS 570406-98-3) is a second-generation, orally bioavailable, small-molecule thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in increased platelet production [1]. It is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease scheduled to undergo a procedure and in adults and pediatric patients with chronic immune thrombocytopenia who have had an insufficient response to prior treatment [2]. Unlike first-generation oral TPO-RAs, avatrombopag interacts with the transmembrane domain of the TPO receptor without competing with endogenous thrombopoietin for binding and demonstrates an additive effect on platelet production [3].

Why In-Class TPO-RA Substitution Without Evidence-Based Selection Poses Risk in Avatrombopag Procurement


While multiple TPO-RA agents share the same mechanistic class, the clinical and operational profiles of avatrombopag, eltrombopag, romiplostim, and lusutrombopag diverge substantially in terms of safety, administration convenience, and drug-drug interaction potential. Direct substitution based solely on efficacy may expose patients to differential risks of hepatotoxicity, bleeding events, or treatment failure due to variable response rates [1]. The available head-to-head and network meta-analyses demonstrate that avatrombopag offers a distinct safety advantage, notably lacking the hepatotoxicity warning and polyvalent cation chelation restrictions that burden eltrombopag, while maintaining comparable or superior efficacy in platelet response [2]. Such differences preclude simple interchangeability and mandate a data-driven selection process for procurement and formulary decisions.

Avatrombopag Quantitative Evidence Guide: Head-to-Head and Comparative Data vs. Eltrombopag, Romiplostim, and Lusutrombopag


Avatrombopag Demonstrates Significantly Lower Incidence of Any Bleeding Events Compared to Eltrombopag and Romiplostim in Chronic ITP

In a Bayesian network meta-analysis of seven phase 3 RCTs evaluating avatrombopag, eltrombopag, romiplostim, and fostamatinib for chronic ITP, avatrombopag was associated with a statistically significant 62% lower incidence of any bleeding events relative to both eltrombopag and romiplostim [1].

Chronic Immune Thrombocytopenia TPO-RA Safety Bleeding Risk

Avatrombopag Exonerates Hepatic Safety Liability: Zero FDA Boxed Warning vs. Eltrombopag's Hepatotoxicity Mandate

Avatrombopag's clinical development program and post-marketing surveillance confirm the absence of hepatotoxicity signals that necessitate monitoring. In contrast, eltrombopag carries an FDA boxed safety warning for hepatotoxicity, mandating regular hepatic function monitoring [1]. A 2025 FAERS pharmacovigilance study identified 98 significant adverse event signals for eltrombopag, including hepatic failure (ROR=2.51, n=23) and hepatic infection (ROR=9.56, n=6). No Designated Medical Events (DMEs) were found for avatrombopag [2].

Hepatotoxicity FDA Boxed Warning Drug Safety Surveillance

Avatrombopag Eliminates Dietary Chelation Restrictions: No Polyvalent Cation Interaction vs. Eltrombopag

Avatrombopag can be administered with food without any dietary restrictions. Eltrombopag, due to its chelating properties, requires administration two hours before or four hours after meals containing polyvalent cations (e.g., calcium, magnesium) to avoid clinically significant reductions in bioavailability [1]. Additionally, avatrombopag exposure variability is reduced by 40-60% when taken with food, while its AUC and Cmax remain unaffected [2].

Pharmacokinetics Drug-Food Interaction Patient Convenience

Avatrombopag Demonstrates Cost-Effectiveness Dominance Over Romiplostim and Cost-Effectiveness Over Eltrombopag in UK NHS Economic Analysis

A Markov model analysis from the UK NHS perspective demonstrated that avatrombopag yields higher QALYs (10.979) than both romiplostim (10.628) and eltrombopag (10.085). Avatrombopag was associated with lower total costs than romiplostim (GBP £319,334 vs. GBP £406,361) and was cost-effective compared to eltrombopag (ICER GBP £5,982/QALY) [1].

Health Economics Cost-Effectiveness Healthcare Resource Utilization

Avatrombopag Shows Non-Inferior Platelet Response vs. Lusutrombopag with Numerical Advantage in Network Meta-Analysis

A network meta-analysis of 20 randomized controlled trials involving 2,207 patients found that avatrombopag and lusutrombopag had the best platelet response compared to placebo. Avatrombopag demonstrated a non-significant advantage over lusutrombopag (OR=1.91; 95% CI: 0.52, 7.05) [1].

Thrombocytopenia Chronic Liver Disease Periprocedural Management

Avatrombopag Application Scenarios: Where the Quantitative Evidence Supports Prioritization in Procurement and Therapeutic Selection


Second-Line Therapy in Chronic ITP Where Bleeding Risk Reduction Is Paramount

For patients with chronic immune thrombocytopenia who have failed first-line corticosteroids and present with elevated bleeding risk, avatrombopag offers a quantifiable advantage. Network meta-analysis demonstrates a 62% reduction in the incidence of any bleeding events compared to both eltrombopag and romiplostim [1], while maintaining comparable durable platelet response rates. This bleeding risk differential, combined with the absence of hepatotoxicity monitoring requirements [2], positions avatrombopag as the evidence-preferred oral TPO-RA for this patient subset.

Periprocedural Thrombocytopenia Management in Chronic Liver Disease with Hepatic Compromise

In adult patients with chronic liver disease scheduled for procedures, where underlying hepatic function is already compromised, avatrombopag's clean hepatic safety profile is decisive. Eltrombopag carries an FDA boxed warning for hepatotoxicity and mandates liver function monitoring, whereas avatrombopag has demonstrated no hepatotoxicity signals in clinical studies and requires no monitoring [1]. The 5-day oral dosing regimen with food, without dietary cation restrictions [2], further enhances operational feasibility in this vulnerable population.

Healthcare Systems Seeking Cost-Effective TPO-RA Formulary Optimization

Economic modeling from the UK NHS perspective provides direct procurement justification: avatrombopag dominates romiplostim (more QALYs at lower cost) and is cost-effective compared to eltrombopag at an ICER of GBP £5,982/QALY—well below conventional willingness-to-pay thresholds [1]. In Canada, CADTH reanalysis found avatrombopag associated with lower treatment-acquisition costs compared to romiplostim (saving $148,287) [2]. These health economic advantages support preferential formulary placement and procurement volume allocation toward avatrombopag.

ITP Patients Requiring Simplified Dosing Without Dietary Restrictions

For ITP patients on multiple medications or with complex dietary needs, avatrombopag's freedom from polyvalent cation chelation restrictions simplifies therapy. Eltrombopag requires strict timing around meals containing calcium, magnesium, or other cations, whereas avatrombopag can be taken with any meal composition [1]. The FDA label confirms that food co-administration reduces pharmacokinetic variability by 40-60% without affecting AUC or Cmax [2]. This dosing simplicity directly translates to improved adherence and reduced risk of subtherapeutic exposure due to dietary non-compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avatrombopag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.